N-(4-fluorophenyl)-2-oxo-2H-chromene-6-sulfonamide
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Overview
Description
N-(4-fluorophenyl)-2-oxo-2H-chromene-6-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides It is characterized by the presence of a fluorophenyl group, a chromene ring, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-oxo-2H-chromene-6-sulfonamide typically involves the following steps:
Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and an appropriate nucleophile.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-oxo-2H-chromene-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine or other reduced forms.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced sulfonamides
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets.
Materials Science: The unique structural features of the compound make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound’s ability to modulate biological pathways has made it a subject of interest in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-oxo-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine: This compound shares the fluorophenyl group but differs in the presence of a nitrothiophene moiety.
N-(4-fluorophenyl)anthranilic acid: This compound contains the fluorophenyl group and an anthranilic acid moiety.
Uniqueness
N-(4-fluorophenyl)-2-oxo-2H-chromene-6-sulfonamide is unique due to the combination of its chromene ring and sulfonamide group, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various scientific applications.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-oxochromene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO4S/c16-11-2-4-12(5-3-11)17-22(19,20)13-6-7-14-10(9-13)1-8-15(18)21-14/h1-9,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYNMCUFKHLGFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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